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Compound of Interest

Compound Name: p80-coilin

Cat. No.: B1178142 Get Quote

These application notes provide a comprehensive protocol for the detection of the nuclear

protein p80-coilin using Western blotting techniques. This guide is intended for researchers,

scientists, and drug development professionals familiar with standard laboratory procedures.

Introduction
p80-coilin is an 80-kDa protein that is a key component of Cajal bodies, which are sub-nuclear

structures involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs).[1][2]

Western blotting is a widely used and effective method for identifying and quantifying p80-
coilin in cell and tissue lysates, providing insights into its expression levels and potential

alterations in various biological contexts.[3][4]

Experimental Protocols
This protocol outlines the key steps for successful Western blot detection of p80-coilin, from

sample preparation to signal detection.

Sample Preparation: Lysate Collection
The quality of the cell or tissue lysate is critical for a successful Western blot.[5][6]

For Adherent Cells (e.g., HeLa, A549):

Culture cells to approximately 80-90% confluency.
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Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]

Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing

protease inhibitors.[7]

Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.[8]

Incubate the lysate on ice for 30 minutes.[4]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]

Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

For Suspension Cells:

Centrifuge the cell suspension at 100-500 x g for 5 minutes at 4°C to pellet the cells.[3][4]

Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.[3]

Resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer with protease

inhibitors.[4]

Proceed with the incubation and centrifugation steps as described for adherent cells.

Protein Quantification
Accurate determination of protein concentration is essential for loading equal amounts of

protein for each sample, which allows for reliable comparison of protein expression levels.[6]

Use a standard protein assay, such as the bicinchoninic acid (BCA) assay, to determine the

total protein concentration of each lysate.[4][7]

Prepare a standard curve using a protein standard, such as bovine serum albumin (BSA).[7]

[9]

Based on the calculated concentrations, dilute the lysates with lysis buffer and 4X LDS

sample buffer to a final concentration suitable for gel loading (typically 1-2 µg/µL).[7] In some

studies, 20 µg of total protein has been used for p80-coilin detection.[10][11]
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Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]

SDS-PAGE
Proteins are separated based on their molecular weight using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Load 20-40 µg of the denatured protein lysate into the wells of a polyacrylamide gel. The

percentage of the gel will depend on the size of the protein of interest; for p80-coilin (80

kDa), a 10% or 4-12% gradient gel is suitable.[7]

Include a pre-stained protein ladder in one of the wells to monitor the migration of proteins

and estimate their molecular weight.[4]

Run the gel in 1X SDS running buffer at a constant voltage (e.g., 100-150V) until the dye

front reaches the bottom of the gel.[4]

Protein Transfer
The separated proteins are transferred from the gel to a solid-phase membrane (e.g.,

nitrocellulose or PVDF).

Equilibrate the gel, membrane, and filter papers in transfer buffer.[12]

Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel

and the membrane.[13]

Transfer the proteins to the membrane. This can be done using a wet, semi-dry, or dry

transfer system. For an 80 kDa protein, a standard transfer can be performed at 100V for 60-

90 minutes.[7]

After the transfer, you can briefly stain the membrane with Ponceau S to visualize the

transferred proteins and confirm transfer efficiency.[13]

Blocking
The membrane is blocked to prevent non-specific binding of the antibodies.[14]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.cellsignal.com/learn-and-support/protocols/protocol-western
https://www.benchchem.com/product/b1178142?utm_src=pdf-body
https://ccr.cancer.gov/sites/default/files/western_blot_analysis.pdf
https://www.addgene.org/protocols/western-blot/
https://www.addgene.org/protocols/western-blot/
https://www.nacalai.com/global/download/pdf/western_blot_protocols.pdf
https://www.jacksonimmuno.com/secondary-antibody-resource/technical-tips/western-blot-trouble-shooting/
https://ccr.cancer.gov/sites/default/files/western_blot_analysis.pdf
https://www.jacksonimmuno.com/secondary-antibody-resource/technical-tips/western-blot-trouble-shooting/
https://www.bio-rad-antibodies.com/immunodetection-blocking-antibody-incubation-western-blotting.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the membrane in a blocking buffer, such as 5% non-fat dry milk or 5% BSA in Tris-

buffered saline with 0.1% Tween 20 (TBST), for at least 1 hour at room temperature or

overnight at 4°C with gentle agitation.[8][14][15]

Antibody Incubation
The membrane is incubated with primary and secondary antibodies to detect the target protein.

Primary Antibody Incubation:

Dilute the primary antibody against p80-coilin in the blocking buffer. The optimal dilution

should be determined empirically, but a starting point of 1:1000 is common.[16] Some

antibodies may have recommended dilutions up to 1:10,000.

Incubate the membrane with the diluted primary antibody for at least 2 hours at room

temperature or overnight at 4°C with gentle agitation.[8][17]

Washing:

Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound

primary antibody.[4][8]

Secondary Antibody Incubation:

Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g.,

anti-rabbit or anti-mouse IgG, depending on the host species of the primary antibody) in

the blocking buffer.[4]

Incubate the membrane with the diluted secondary antibody for 1 hour at room

temperature with gentle agitation.[4][7]

Final Washes:

Wash the membrane three times for 10 minutes each with TBST, followed by a final rinse

with TBS to remove residual detergent.[7][17]

Detection
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The signal from the HRP-conjugated secondary antibody is detected using a chemiluminescent

substrate.

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's

instructions.[9]

Incubate the membrane with the ECL substrate for 1-5 minutes.[4][9]

Capture the chemiluminescent signal using a digital imager or by exposing the membrane to

X-ray film in a dark room.[9][18]

Data Presentation
The following tables summarize key quantitative parameters for the Western blot protocol for

p80-coilin.

Table 1: Sample Preparation and Loading

Parameter Recommended Value Notes

Cell Lysate Volume 100 - 500 µL per 10 cm plate Adjust based on cell density.[8]

Protein Loading Amount 20 - 40 µg per well
Optimal amount may vary.[10]

[11]

Lysis Buffer
RIPA buffer with protease

inhibitors

Suitable for most whole-cell

lysates.[7]

Table 2: Antibody Dilutions and Incubation Times

Antibody Dilution Range Incubation Time
Incubation
Temperature

Primary (anti-p80-

coilin)
1:500 - 1:10,000 2 hours to overnight

Room Temperature or

4°C

Secondary (HRP-

conjugated)
1:2,000 - 1:20,000 1 hour Room Temperature
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Table 3: Reagent Volumes and Incubation Times

Step Reagent Volume Incubation Time

Blocking
5% Milk or BSA in

TBST
10 - 15 mL 1 hour to overnight

Washing TBST 15 - 20 mL 3 x 5-10 minutes

Detection ECL Substrate 1 - 2 mL 1 - 5 minutes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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